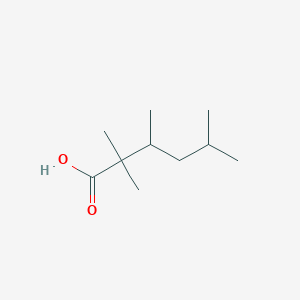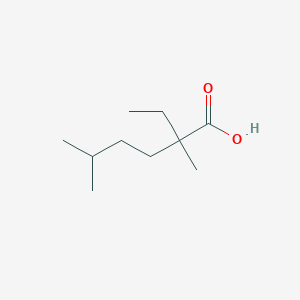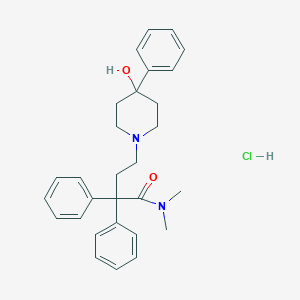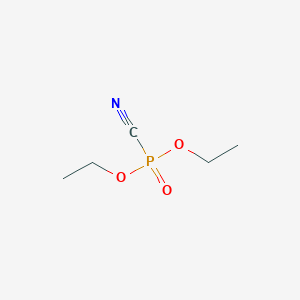
氰代膦酸二乙酯
描述
Synthesis Analysis
The synthesis of diethyl cyanophosphonate involves several key steps that yield the compound with high efficiency. While specific methods can vary, a general approach involves the reaction of diethyl phosphite with cyanide sources under controlled conditions. For example, the synthesis of diethyl (phenylamino)methyl)phosphonate derivatives, which are structurally related, demonstrates the versatility and efficiency of phosphonate chemistry in creating complex molecules (Moumeni et al., 2020).
Molecular Structure Analysis
Diethyl cyanophosphonate's molecular structure is characterized by spectroscopic methods, including UV-Vis, FT-IR, and NMR techniques. These methods provide detailed information about the compound's electronic and molecular geometry, essential for understanding its reactivity and physical properties. For instance, diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate's structural analysis was performed using DFT calculations and spectroscopic methods, showcasing the compound's detailed electronic structure and geometry (Uppal et al., 2018).
Chemical Reactions and Properties
Diethyl cyanophosphonate participates in various chemical reactions, including addition, condensation, and nucleophilic substitution, showcasing its versatility as a reagent. For example, it can undergo reactions with alkenes to form cyclopropyl α-nitrophosphonates, highlighting its reactivity towards different chemical groups and its potential in synthesizing novel organic compounds (Chemagin et al., 2010).
Physical Properties Analysis
The physical properties of diethyl cyanophosphonate, such as boiling point, melting point, and solubility, are critical for its handling and application in various chemical processes. These properties are determined through experimental measurements and theoretical calculations, providing a comprehensive understanding of the compound's behavior under different conditions.
Chemical Properties Analysis
Diethyl cyanophosphonate's chemical properties, including reactivity, stability, and functional group compatibility, are essential for its use in organic synthesis and material science. Studies such as the synthesis and characterization of diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate highlight the compound's reactivity and potential in creating complex molecular architectures (Fall et al., 2020).
科学研究应用
Chemical Warfare Agent Detection
- Field : Chemical Warfare Agent Detection
- Application : Diethyl cyanophosphonate (DECP) is used as a tabun mimic, a type of chemical warfare agent (CWA). It is used in the development of sensors for detecting CWAs .
- Method : A 2-phenylimidazo [1,2- a ]pyridine-based probe was designed, synthesized, and evaluated for the selective detection of DECP. The addition of DECP to the probe produces a rapid fluorescence color change from blue to green, which is visualized at a wavelength of 365 nm .
- Results : The probe was found to be selective towards DECP with no detectable interference with other analytes. The limit of detection (LOD) and limit of quantification (LOQ) for DECP was found to be 0.23 μM and 0.70 μM, respectively .
Peptide Synthesis
- Field : Biochemistry
- Application : Diethyl cyanophosphonate is used as a coupling reagent for peptide synthesis .
Phosphorylation of Phenols
- Field : Organic Chemistry
- Application : Diethyl cyanophosphonate is used as a reagent for the phosphorylation of phenols .
Fluorescent Derivatization of Carboxylic Acids
- Field : Analytical Chemistry
- Application : Diethyl cyanophosphonate is used as an activating agent for fluorescent derivatization of carboxylic acids, which allows separation by High-Performance Liquid Chromatography (HPLC) .
Preparation of 2-Benzothiopyran and 3-Benzothiepin Derivatives
- Field : Organic Chemistry
- Application : Diethyl cyanophosphonate is used to prepare 2-benzothiopyran and 3-benzothiepin derivatives with stimulatory effects on bone formation .
Synthesis of Enantiopure Bicycloazahydantoins
安全和危害
Diethyl cyanophosphonate is highly toxic and corrosive . It is classified as a flammable liquid, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It must be handled in a well-ventilated fume hood .
未来方向
属性
IUPAC Name |
diethoxyphosphorylformonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO3P/c1-3-8-10(7,5-6)9-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWWLCMDTZFSOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183639 | |
| Record name | Diethylphosphorocyanidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Alfa Aesar MSDS] | |
| Record name | Diethyl cyanophosphonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20583 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Diethyl cyanophosphonate | |
CAS RN |
2942-58-7 | |
| Record name | Diethyl cyanophosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylphosphorocyanidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylphosphorocyanidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl cyanidophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLPHOSPHOROCYANIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAD4WPZ7T0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

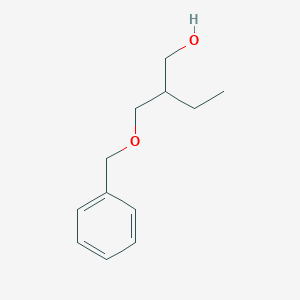
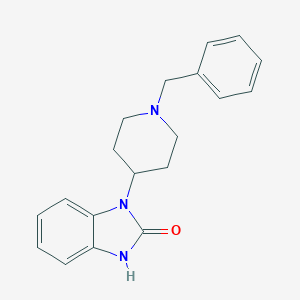
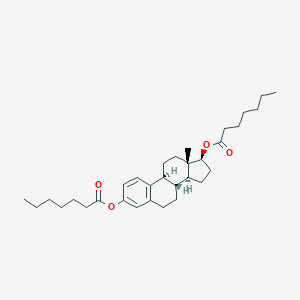
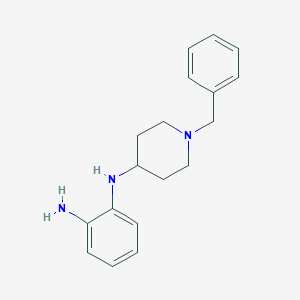
![2,3,4,5-Tetrahydro-1H-benzo[b]azepine](/img/structure/B31075.png)
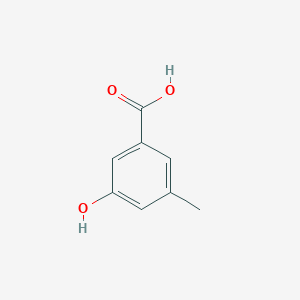
![[8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate](/img/structure/B31082.png)



